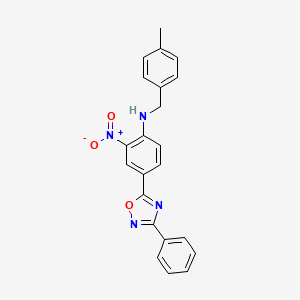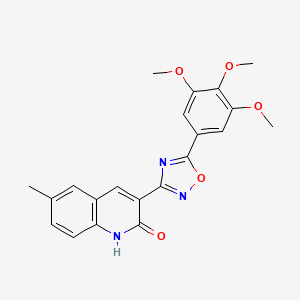
6-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including pharmacology, biochemistry, and molecular biology.
科学的研究の応用
6-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including pharmacology, biochemistry, and molecular biology. It has been studied as a potential anticancer agent, antimicrobial agent, anti-inflammatory agent, and antioxidant agent. It has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 6-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood. However, it has been proposed that this compound exerts its biological effects through the modulation of various cellular pathways, including the MAPK/ERK pathway, NF-κB pathway, and PI3K/Akt pathway. It has also been suggested that this compound acts as a DNA intercalator, thereby inhibiting DNA replication and transcription.
Biochemical and Physiological Effects:
6-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and scavenge free radicals. It has also been shown to improve cognitive function and memory in animal models of neurological disorders.
実験室実験の利点と制限
One of the major advantages of using 6-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in lab experiments is its broad range of biological activities. This compound has shown promising results in various fields of research, including pharmacology, biochemistry, and molecular biology. It is also relatively easy to synthesize, and the synthesis process has been optimized to improve the yield and purity of the compound.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is its potential toxicity. This compound has been shown to induce cytotoxicity in some cell lines, and its long-term effects on human health are not fully understood. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for research on 6-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One of the major areas of research is the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments.
Another area of research is the development of new derivatives of this compound with improved biological activities and reduced toxicity. These derivatives could be used as potential drug candidates for the treatment of various diseases, including cancer and neurological disorders.
Finally, further studies are needed to fully understand the long-term effects of this compound on human health. This will require extensive toxicological studies to determine the safety of this compound for use in humans. Overall, 6-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a promising compound with potential applications in various fields of scientific research.
合成法
The synthesis of 6-methyl-3-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves several steps, including the synthesis of the oxadiazole ring, quinoline ring, and the final coupling of the two rings. The synthesis process has been optimized to improve the yield and purity of the compound. Various methods have been developed for the synthesis of this compound, including microwave-assisted synthesis, solvent-free synthesis, and multi-component reactions.
特性
IUPAC Name |
6-methyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-11-5-6-15-12(7-11)8-14(20(25)22-15)19-23-21(29-24-19)13-9-16(26-2)18(28-4)17(10-13)27-3/h5-10H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKRIOMRSMIPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

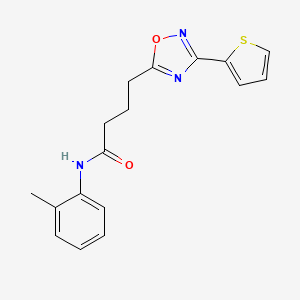
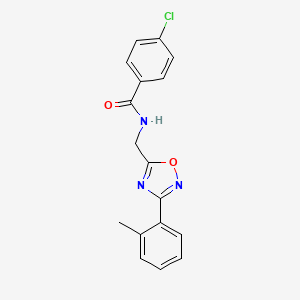
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7717603.png)
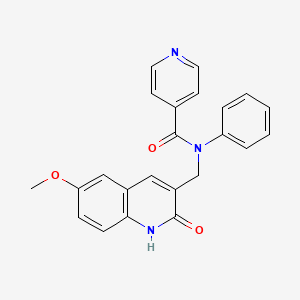
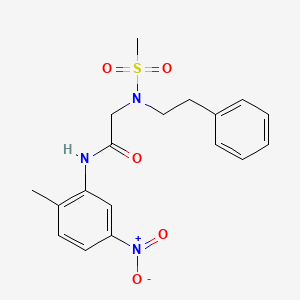

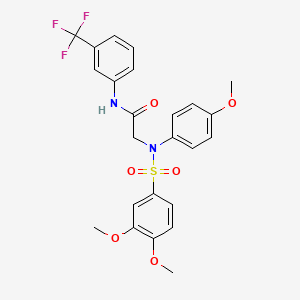
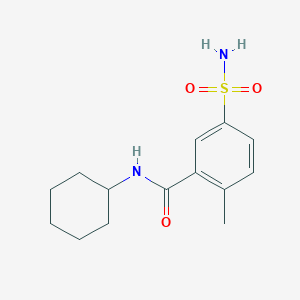
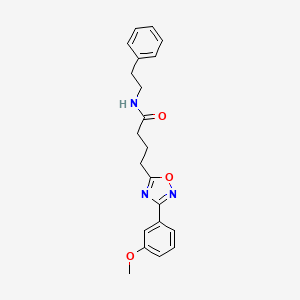
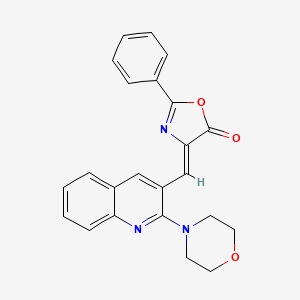


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide](/img/structure/B7717677.png)
